3-Bromo-4'-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone
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Overview
Description
3-Bromo-4’-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone is a complex organic compound with the molecular formula C11H7BrF6O3. This compound is characterized by the presence of bromine, trifluoromethoxy, and trifluoroethoxy groups attached to an acetophenone backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 3-Bromo-4’-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone typically involves the reaction of 3-bromoacetophenone with 1,1,2-trifluoro-2-(trifluoromethoxy)ethanol. The reaction is usually carried out under controlled conditions, such as room temperature, with continuous stirring for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-Bromo-4’-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Condensation Reactions: It can participate in condensation reactions with other aromatic compounds to form more complex structures.
Common reagents used in these reactions include lithium diisopropylamide (LDA), trifluoromethylated reagents, and various oxidizing and reducing agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-4’-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biochemical pathways and molecular interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-4’-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy and trifluoroethoxy groups enhance its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 3-Bromo-4’-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone include:
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline: This compound has a similar structure but with a chlorine atom instead of bromine.
2,2,2-Trifluoroacetophenone: This compound lacks the bromine and trifluoromethoxy groups but shares the acetophenone backbone.
The uniqueness of 3-Bromo-4’-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]acetophenone lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H7BrF6O3 |
---|---|
Molecular Weight |
381.07 g/mol |
IUPAC Name |
1-[3-bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]phenyl]ethanone |
InChI |
InChI=1S/C11H7BrF6O3/c1-5(19)6-2-3-8(7(12)4-6)20-10(14,15)9(13)21-11(16,17)18/h2-4,9H,1H3 |
InChI Key |
HTTYFSWETMMPBP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC(C(OC(F)(F)F)F)(F)F)Br |
Origin of Product |
United States |
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